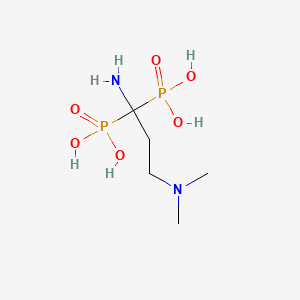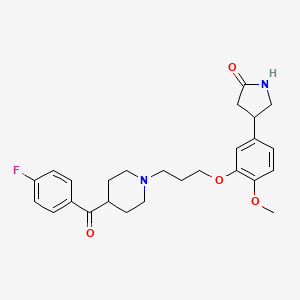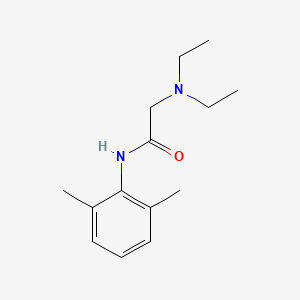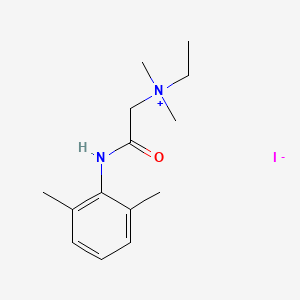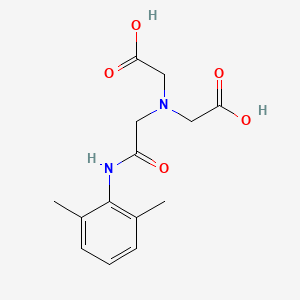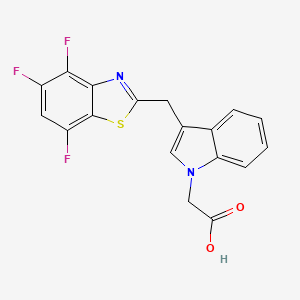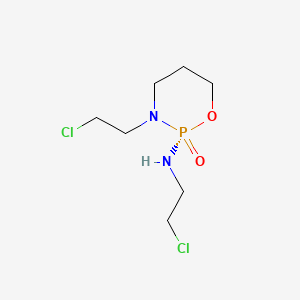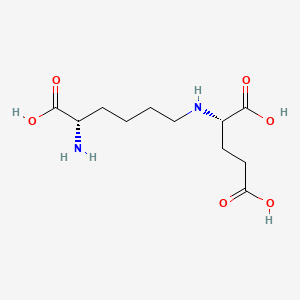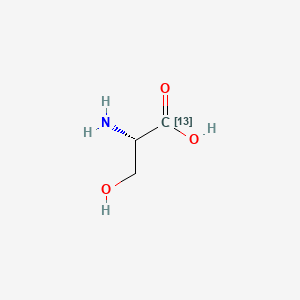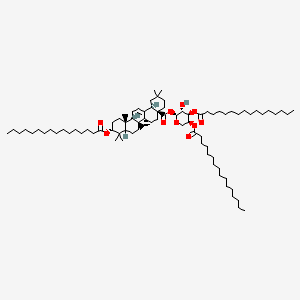
Ligustrin A
Overview
Description
Preparation Methods
Syringin can be synthesized from the precursor phenylalanine through a series of reactions . One method involves the extraction of syringin from the bark of Ilex rotunda using ultrasound-assisted extraction . Another method includes the separation of syringin from the n-butanol extract of the stems and barks of Edgeworthia chrysantha using high-speed counter-current chromatography . Additionally, the enrichment and purification of syringin from Acanthopanax senticosus can be performed using macroporous resin . The optimal conditions for adsorption and desorption involve specific ethanol-water solutions and flow rates .
Chemical Reactions Analysis
Syringin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanol, ethanol, and various solvents . Reduction reactions involving syringin can lead to the formation of syringol, another phenolic compound . Substitution reactions can modify the glycosidic moiety of syringin, leading to derivatives with different pharmacological properties .
Scientific Research Applications
Syringin has been extensively studied for its potential therapeutic applications. In chemistry, syringin is used as a precursor for the synthesis of other bioactive compounds . In biology, syringin has been shown to modulate adipogenesis and promote lipid metabolism, making it a potential candidate for the treatment of obesity . In medicine, syringin exhibits anti-cancer properties by inhibiting the proliferation and migration of breast cancer cells through the PI3K-AKT and EGFR-RAS-RAF pathways . Additionally, syringin has neuroprotective effects and can prevent amyloid-beta-induced neurotoxicity, making it a potential therapeutic agent for Alzheimer’s disease . In industry, syringin is used in the production of natural health products and supplements due to its antioxidant and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of syringin involves its interaction with various molecular targets and pathways. In the context of anti-cancer effects, syringin inhibits the PI3K-AKT and EGFR-RAS-RAF pathways, leading to reduced proliferation and increased apoptosis of cancer cells . In the treatment of obesity, syringin enhances the phosphorylation of AMP-activated protein kinase and acetyl-CoA carboxylase, promoting lipid metabolism and reducing adipogenesis . In neuroprotection, syringin modulates the miR-124-3p/BID pathway, preventing amyloid-beta-induced neurotoxicity . Additionally, syringin can enhance the secretion of beta-endorphin from the adrenal medulla, stimulating peripheral mu-opioid receptors and reducing plasma glucose levels in diabetic rats .
Comparison with Similar Compounds
Syringin is often compared with other phenylpropanoid glycosides such as eleutheroside E and isofraxidin . While all these compounds exhibit antioxidant and anti-inflammatory properties, syringin is unique in its ability to modulate adipogenesis and promote lipid metabolism . Eleutheroside E, on the other hand, is known for its anti-fatigue and immunomodulatory activities . Isofraxidin exhibits strong anti-inflammatory and anti-cancer properties . Other similar compounds include lobetyolin and atractylolide III, which are found in Codonopsis pilosula and have been shown to accumulate under drought stress . These compounds share some pharmacological properties with syringin but differ in their specific mechanisms of action and therapeutic applications.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXKWHHAMZTBY-GCPOEHJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O9 | |
| Record name | Eleutheroside B | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Eleutheroside_B | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042438 | |
| Record name | Syringin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-34-3 | |
| Record name | Syringin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syringin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syringin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELEUTHEROSIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6F5B11C96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





